3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid
CAS No.: 300817-71-4
Cat. No.: VC5087718
Molecular Formula: C14H13NO4S2
Molecular Weight: 323.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300817-71-4 |
|---|---|
| Molecular Formula | C14H13NO4S2 |
| Molecular Weight | 323.38 |
| IUPAC Name | 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C14H13NO4S2/c1-19-10-4-2-9(3-5-10)8-11-13(18)15(14(20)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8- |
| Standard InChI Key | RBFAZZXBOAKXHR-FLIBITNWSA-N |
| SMILES | COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Introduction
Synthesis and Preparation
The synthesis of thiazolidine derivatives typically involves condensation reactions between appropriate starting materials, such as aldehydes and thioamides or thioureas. For similar compounds, the synthesis might involve a multi-step process, including the formation of a thiazolidine ring followed by modification to introduce the methylidene group.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis, characterization, and evaluation of biological activities. This would involve detailed spectroscopic analysis (e.g., NMR, IR) for structural confirmation and in vitro or in vivo assays to assess potential therapeutic applications.
Data Tables
Due to the limited availability of specific data on 3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, the following table provides a general overview of similar compounds:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 4-[(5Z)-5-[(3-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | C15H15NO4S2 | 337.41 g/mol | Potential therapeutic applications |
| N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | C21H20N2O4S2 | 428.5 g/mol | Anti-inflammatory potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume